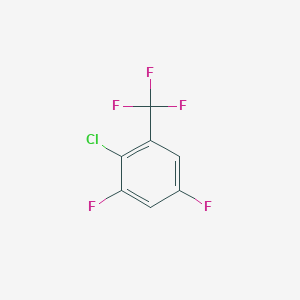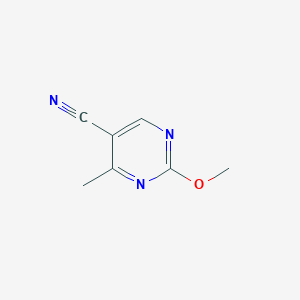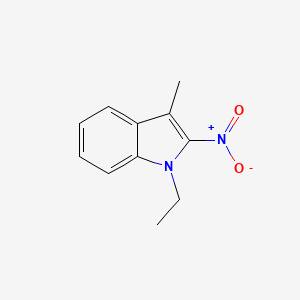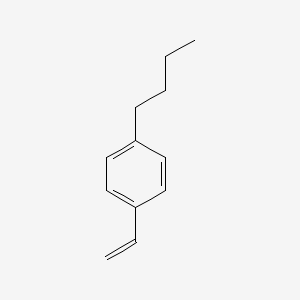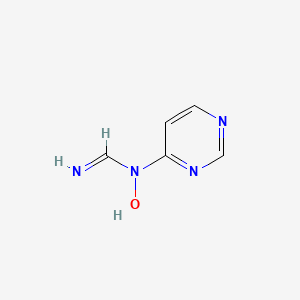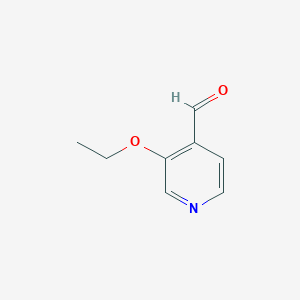
3-Ethoxyisonicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxyisonicotinaldehyde is an organic compound with the molecular formula C8H9NO2 It is a derivative of isonicotinaldehyde, where the ethoxy group is attached to the third position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxyisonicotinaldehyde can be achieved through several methods. One common approach involves the ethylation of isonicotinaldehyde. This reaction typically requires the use of ethyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.
化学反应分析
Types of Reactions
3-Ethoxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Ethoxyisonicotinic acid.
Reduction: 3-Ethoxyisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Ethoxyisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Ethoxyisonicotinaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways.
相似化合物的比较
Similar Compounds
3-Hydroxyisonicotinaldehyde: Similar structure but with a hydroxyl group instead of an ethoxy group.
Isonicotinaldehyde: Lacks the ethoxy group, making it less versatile in certain reactions.
Uniqueness
3-Ethoxyisonicotinaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.
属性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC 名称 |
3-ethoxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8-5-9-4-3-7(8)6-10/h3-6H,2H2,1H3 |
InChI 键 |
NAQPIVFXHJUJOW-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CN=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


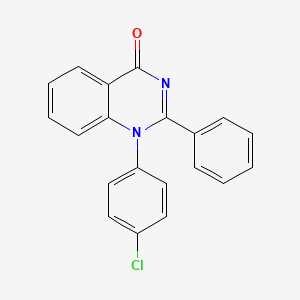
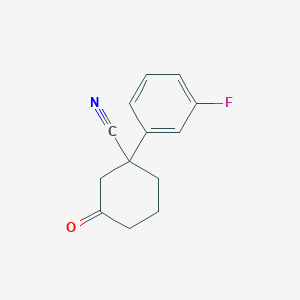
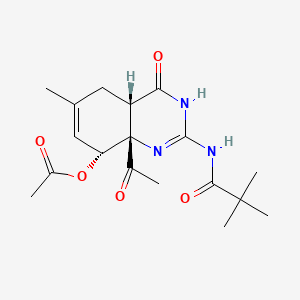
![2-Iodo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13099716.png)

